molecular formula C13H10F3N3O2 B2652243 6-methoxy-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide CAS No. 1334376-58-7

6-methoxy-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide

Cat. No.: B2652243
CAS No.: 1334376-58-7
M. Wt: 297.237
InChI Key: YGCROTQPZGPPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a carboxamide group attached to a pyridazine ring. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and dicarbonyl compounds.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid with amines or ammonia under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents.

    Trifluoromethyl-Containing Compounds: Compounds with trifluoromethyl groups attached to different core structures.

    Methoxy-Substituted Compounds: Compounds with methoxy groups attached to various aromatic or heterocyclic rings.

Uniqueness

6-methoxy-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the methoxy group and carboxamide moiety contribute to its overall reactivity and potential biological activities.

Properties

IUPAC Name

6-methoxy-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c1-21-11-7-6-10(18-19-11)12(20)17-9-4-2-8(3-5-9)13(14,15)16/h2-7H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCROTQPZGPPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.